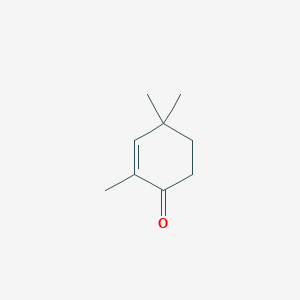

2,4,4-Trimethylcyclohex-2-en-1-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,4-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7-6-9(2,3)5-4-8(7)10/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBRIVSJBYFUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(CCC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408196 | |

| Record name | 2,4,4-trimethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13395-71-6 | |

| Record name | 2,4,4-Trimethyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13395-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4-trimethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4,4-Trimethylcyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 2,4,4-trimethylcyclohex-2-en-1-one (CAS No. 13395-71-6), a versatile α,β-unsaturated cyclic ketone. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and fragrance science by consolidating critical data and providing expert insights into its handling and application. The guide delves into its spectroscopic signature, explores its utility as a synthetic intermediate, and outlines key safety protocols to ensure its proper use in a laboratory setting.

Introduction

This compound is a substituted cyclohexenone, a class of organic compounds that feature prominently in both natural products and synthetic chemistry. The presence of the enone functionality, where a carbon-carbon double bond is conjugated with a ketone, imparts unique reactivity that makes it a valuable building block in the synthesis of more complex molecular architectures. The specific arrangement of the three methyl groups on the cyclohexene ring influences its steric and electronic properties, thereby dictating its chemical behavior. This guide will systematically explore the fundamental chemical and physical characteristics of this compound, providing a robust foundation for its application in research and development.

Chemical and Physical Properties

A thorough understanding of the physical properties of this compound is paramount for its effective use in experimental design, particularly for reaction setup, purification, and storage.

Structure and Nomenclature

-

IUPAC Name : this compound[1]

-

CAS Number : 13395-71-6[1]

-

Molecular Formula : C₉H₁₄O[1]

-

Molecular Weight : 138.21 g/mol [1]

-

Canonical SMILES : CC1=CC(CCC1=O)(C)C[1]

-

InChI Key : VIBRIVSJBYFUNF-UHFFFAOYSA-N[1]

Physical Data

While experimental data for this compound is not as widely reported as for some of its isomers, the following table summarizes the available computed and experimental data for it and its related isomers for comparative purposes.

| Property | This compound (Computed) | 4,4,6-Trimethylcyclohex-2-en-1-one (Experimental) | 2,6,6-Trimethylcyclohex-2-en-1-one (Experimental) |

| Boiling Point | Not Available | 192-193 °C at 760 mmHg[2] | 169-171 °C at 760 mmHg |

| Melting Point | Not Available | Not Available | Not Available |

| Flash Point | Not Available | 73.33 °C (Closed Cup)[2] | 75.56 °C (Closed Cup) |

| Density | Not Available | Not Available | 0.924-0.930 g/cm³ at 25 °C |

| Refractive Index | Not Available | Not Available | 1.470-1.476 at 20 °C |

| logP (o/w) | 2.1[1] | 1.642 (estimated)[2] | 2.670 (estimated) |

| Solubility | Not Available | Soluble in alcohol; 638.9 mg/L in water (estimated)[2] | Slightly soluble in water; soluble in alcohol |

Note: The significant variation in properties among isomers underscores the importance of using data specific to the 2,4,4-isomer when available. The computed logP value suggests moderate lipophilicity.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the vinylic proton, the allylic methylene protons, and the three methyl groups. The vinylic proton will appear as a singlet or a narrow multiplet in the downfield region. The gem-dimethyl groups at the C4 position will likely appear as a sharp singlet, while the methyl group at the C2 position will also be a singlet. The methylene protons at C5 and C6 will exhibit more complex splitting patterns.

-

¹³C NMR : The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon, followed by signals for the two olefinic carbons. The quaternary carbon at C4 will also be readily identifiable. The three methyl carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the conjugated ketone, typically found in the range of 1660-1685 cm⁻¹. Another characteristic absorption will be the C=C stretching vibration of the enone system, appearing around 1600-1640 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. PubChem notes the availability of an ATR-IR spectrum from Aldrich.[1]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern is expected to involve characteristic losses of methyl groups and cleavage of the cyclohexene ring, providing further structural confirmation.

Synthesis and Reactivity

This compound serves as a valuable intermediate in organic synthesis. Its reactivity is primarily governed by the α,β-unsaturated ketone moiety.

Synthetic Approaches

A common synthetic route to substituted cyclohexenones involves the Robinson annulation. For this compound, a plausible synthesis could involve the reaction of mesityl oxide with a suitable enolate, followed by an intramolecular aldol condensation and dehydration.

Another documented approach involves the oxidation of a corresponding trimethylcyclohexene precursor.

Illustrative Synthetic Workflow:

Sources

An In-depth Technical Guide to the Molecular Structure and Reactivity of 2,4,4-Trimethylcyclohex-2-en-1-one

This technical guide provides a comprehensive exploration of the molecular structure, spectroscopic signature, synthesis, and chemical reactivity of 2,4,4-trimethylcyclohex-2-en-1-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to serve as a definitive reference for the application of this versatile α,β-unsaturated ketone.

Introduction: Unveiling a Key Chemical Scaffold

This compound, a notable isomer of the industrially significant isophorone, presents a fascinating case study in the interplay of steric and electronic effects on molecular reactivity. Its α,β-unsaturated ketone moiety is a privileged scaffold in organic synthesis, serving as a precursor to a diverse array of more complex molecular architectures. Understanding the nuances of its structure and chemical behavior is paramount for its effective utilization in the synthesis of novel therapeutic agents and other high-value chemical entities. This guide will dissect the molecule's structural characteristics, provide a detailed analysis of its spectroscopic properties, outline a representative synthetic protocol, and explore its key reactions, thereby equipping the reader with the foundational knowledge required for its successful application in a research and development setting.

Molecular Structure and Spectroscopic Elucidation

The structural rigidity of the cyclohexene ring, combined with the electronic influence of the conjugated system and the steric hindrance imposed by the three methyl groups, defines the unique chemical personality of this compound. A thorough spectroscopic analysis is essential for its unambiguous identification and for predicting its reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of the molecule. The predicted ¹H and ¹³C NMR spectra are invaluable for structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by proximity to the carbonyl group, the double bond, and the electron-donating methyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a definitive count of the unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the olefinic carbons are particularly diagnostic.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Key Correlations (HMBC) |

| C1 (C=O) | - | ~200 | Protons on C6, C2-CH₃ |

| C2 | - | ~125 | Protons on C2-CH₃, H3 |

| C3 | ~5.8 (s) | ~158 | Protons on C2-CH₃, C4-(CH₃)₂ |

| C4 | - | ~35 | Protons on C5, C4-(CH₃)₂ |

| C5 | ~2.4 (t) | ~36 | Protons on C6, C4-(CH₃)₂ |

| C6 | ~1.8 (t) | ~33 | Protons on C5, C1 |

| C2-CH₃ | ~1.7 (s) | ~24 | Protons on C3 |

| C4-(CH₃)₂ | ~1.1 (s) | ~28 (each) | Protons on C3, C5 |

Note: Predicted chemical shifts are based on analogous structures and established NMR principles. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.[1][2][3][4] For this compound, the most prominent absorption bands are indicative of its α,β-unsaturated ketone nature.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| C=O stretch (conjugated ketone) | ~1675-1690 | Strong | Confirms the presence of the conjugated carbonyl group. The conjugation lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[4] |

| C=C stretch | ~1620-1640 | Medium | Indicates the presence of the carbon-carbon double bond. |

| sp² C-H stretch (alkene) | ~3010-3100 | Medium | Corresponds to the C-H bond of the double bond. |

| sp³ C-H stretch (alkane) | ~2850-2960 | Strong | Arises from the numerous C-H bonds of the methyl and methylene groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used for structural confirmation.[5][6][7]

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₉H₁₄O, which is 138.21.

-

Key Fragmentation Pathways: The fragmentation of cyclic ketones can be complex.[8] Common fragmentation patterns for this molecule would likely involve:

-

Loss of a methyl group (-CH₃): A prominent peak at m/z 123, resulting from the cleavage of one of the gem-dimethyl groups, which leads to a stable tertiary carbocation.

-

Loss of an ethyl group (-C₂H₅): A peak at m/z 109.

-

Retro-Diels-Alder reaction: Cleavage of the cyclohexene ring can lead to various smaller fragments.

-

McLafferty Rearrangement: While less common for cyclic ketones without a γ-hydrogen on a side chain, rearrangements should be considered.

-

Synthesis of this compound: A Representative Protocol

While numerous methods exist for the synthesis of substituted cyclohexenones, a common and reliable approach involves an intramolecular aldol condensation or a related cyclization reaction. The following is a representative protocol based on established synthetic methodologies for similar compounds.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from mesityl oxide and a suitable ketone enolate, followed by an intramolecular cyclization and dehydration. A more direct, albeit potentially lower-yielding, approach could involve the acid-catalyzed self-condensation of a suitable precursor.

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol (Representative)

This protocol describes a plausible method for the synthesis of this compound. This is a representative procedure and should be optimized for specific laboratory conditions.

Step 1: Preparation of the Intermediate

-

To a solution of sodium ethoxide in ethanol, cool to 0 °C.

-

Slowly add a mixture of mesityl oxide and acetone with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Cyclization and Dehydration

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Chemical Reactivity: A Hub for Molecular Diversification

The reactivity of this compound is dominated by its α,β-unsaturated ketone functionality. This system presents two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). The gem-dimethyl group at the 4-position introduces significant steric hindrance, which can influence the regioselectivity of these reactions.

Caption: Primary sites of nucleophilic attack on this compound.

Michael (Conjugate) Addition

The addition of soft nucleophiles, such as Gilman reagents (organocuprates), enamines, and stabilized enolates, typically occurs at the β-carbon in a 1,4-conjugate addition fashion.[9][10][11][12][13] This reaction is a powerful tool for carbon-carbon bond formation.

Experimental Protocol: Michael Addition of a Gilman Reagent

-

Prepare the Gilman reagent (e.g., lithium dimethylcuprate) by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether at -78 °C.

-

To this solution, add a solution of this compound in diethyl ether, also at -78 °C.

-

Stir the reaction mixture at low temperature for a specified period.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent to yield the crude product, which can be purified by chromatography.

Reduction Reactions

The carbonyl and alkene functionalities can be selectively reduced depending on the choice of reducing agent.

-

1,2-Reduction (Carbonyl to Alcohol): Reagents such as sodium borohydride (NaBH₄) will selectively reduce the carbonyl group to a hydroxyl group, leaving the double bond intact.[14][15][16][17][18] This yields 2,4,4-trimethylcyclohex-2-en-1-ol.[19]

-

1,4-Reduction (Conjugate Reduction): Catalytic hydrogenation (e.g., H₂/Pd-C) can, under controlled conditions, selectively reduce the carbon-carbon double bond.

-

Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) may reduce both the carbonyl and the double bond.[14][15][16][17][18]

Enolate Formation and Alkylation

The protons on the carbon atom alpha to the carbonyl group (C6) are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in subsequent alkylation reactions, allowing for further functionalization of the molecule.[20][21][22][23] The use of a bulky base like lithium diisopropylamide (LDA) is often preferred to ensure regioselective deprotonation.

Conclusion

This compound is a valuable building block in organic synthesis, offering multiple avenues for chemical modification. Its structural features, which have been elucidated through a detailed analysis of its predicted spectroscopic data, dictate its reactivity. A firm grasp of its synthesis and its characteristic reactions, including Michael additions, reductions, and enolate alkylations, is crucial for leveraging its full potential in the development of new chemical entities. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and scientists to confidently incorporate this versatile molecule into their synthetic strategies.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][24]

- Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. Journal of Chemical Research, 2006(1), 10-11.

-

PubChem. 2-Cyclohexen-1-ol, 2,4,4-trimethyl-. National Center for Biotechnology Information. [Link][19]

-

Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link][14]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link][1]

-

The Organic Chemistry Tutor. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube. [Link][15]

-

The Organic Chemistry Tutor. (2024). Alkylation of Enolates. YouTube. [Link][20]

-

Wiley Analytical Science. (2004). Interpretation of Infrared Spectra, A Practical Approach. [Link][2]

-

Türkmen Research Group. (2021). CHEM 330 Topics Discussed on Oct 19. [Link][21]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][5]

-

Chemistry Steps. (2024). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link][16]

-

The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link][9]

-

Organic Syntheses. (1970). 4,4-dimethyl-2-cyclohexen-1-one. [Link][25]

-

Maricopa Open Digital Press. (2022). IR Spectrum and Characteristic Absorption Bands. [Link][3]

-

Fiveable. (2024). Alkylation of enolates | Organic Chemistry II Class Notes. [Link][22]

-

The Organic Chemistry Tutor. (2021). Michael Addition Reaction EXPLAINED. YouTube. [Link][10]

-

ResearchGate. (2008). Studies in Organic Mass Spectrometry IV. Fragmentation of 2-Alkyl-1,3-cyclohexanediones. [Link][8]

-

Not Voodoo. (2022). Reduction with NaBH4 or LiAlH4. YouTube. [Link][17]

-

The Organic Chemistry Tutor. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link][6]

-

The Chemistry Translator. (2017). Reduction with NaBH4 or LiAlH4. YouTube. [Link][18]

- Evans, D. A. (2002). Enantioselective Alkylations of Tributyltin Enolates Catalyzed by Cr(salen)Cl: Access to Enantiomerically Enriched All-Carbon Quaternary Centers. Journal of the American Chemical Society, 124(3), 382-383.

-

Chemistry Stack Exchange. (2019). Product of this Michael addition. [Link][11]

-

Chad's Prep. (2021). 21.8 Michael Reactions | Organic Chemistry. YouTube. [Link][12]

-

Chemguide. (2023). mass spectra - fragmentation patterns. [Link][7]

-

Chad's Prep. (2018). 21.8 Michael Reactions. YouTube. [Link][13]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. 2-Cyclohexen-1-ol, 2,4,4-trimethyl- | C9H16O | CID 558476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 22. fiveable.me [fiveable.me]

- 23. doyle.princeton.edu [doyle.princeton.edu]

- 24. This compound | C9H14O | CID 5086912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Infrared Spectrum of 2,4,4-Trimethylcyclohex-2-en-1-one

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing critical insights into molecular structure and functional group composition. This guide offers a comprehensive examination of the IR spectrum of 2,4,4-trimethylcyclohex-2-en-1-one, a notable α,β-unsaturated cyclic ketone. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the correlation between the molecule's vibrational modes and its characteristic spectral features. We will explore the theoretical underpinnings of its IR absorption bands, present a validated experimental protocol for spectral acquisition, and provide a detailed interpretation of the resulting spectrum. The objective is to furnish a robust framework for the structural characterization of this and similar chemical entities through vibrational spectroscopy.

Introduction: The Molecular Blueprint

This compound is a cyclic ketone featuring α,β-unsaturation, a structural motif of interest in organic synthesis and medicinal chemistry. The molecule's chemical identity and purity are paramount for its application, and IR spectroscopy serves as a rapid, non-destructive, and highly informative method for its characterization. The fundamental principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule at frequencies corresponding to its natural vibrational modes.[1] The resulting spectrum is a unique fingerprint of the molecule, revealing the presence and electronic environment of its functional groups.

The structure of this compound incorporates several key functional groups and structural features that give rise to a distinct IR spectrum:

-

An α,β-unsaturated carbonyl (C=O) group within a six-membered ring.

-

A carbon-carbon double bond (C=C) conjugated with the carbonyl group.

-

Sp²-hybridized C-H bonds at the double bond.

-

Sp³-hybridized C-H bonds in the methyl and methylene groups of the cyclohexane ring.

-

A gem-dimethyl group at the C4 position.

The interplay of these features, particularly the electronic effects of conjugation, dictates the precise wavenumbers of the absorption bands, providing a detailed structural narrative.

Foundational Principles: Molecular Vibrations

For a molecule to absorb infrared radiation, a specific vibration must induce a change in the molecule's net dipole moment.[1] The number of possible fundamental vibrations for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. For this compound (C₉H₁₄O), this equates to 69 possible fundamental vibrations. While not all of these will be IR-active or individually resolved, the key functional groups produce strong, characteristic absorptions in predictable regions of the spectrum.

The primary vibrational modes of interest are:

-

Stretching vibrations (ν): Changes in the inter-atomic distance along the bond axis. These are higher-energy vibrations and appear at higher wavenumbers.

-

Bending vibrations (δ): Changes in the angle between two bonds. These are lower-energy vibrations and appear at lower wavenumbers, often in the complex "fingerprint region" (below 1500 cm⁻¹).[2]

The conjugation of the C=C double bond with the C=O group is a critical factor influencing the IR spectrum. This delocalization of π-electrons reduces the double bond character of both the C=O and C=C bonds, thereby lowering their force constants and shifting their stretching vibrations to lower frequencies compared to their non-conjugated counterparts.[3]

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier Transform Infrared (FTIR) spectroscopy for the analysis of liquid and solid samples due to its minimal sample preparation requirements.[4]

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

ATR Accessory: A single-reflection diamond ATR accessory.

-

Sample: Neat this compound (liquid).

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its requisite warm-up and stabilization period.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol to remove any residual contaminants. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: Collect a background spectrum of the clean, empty ATR crystal. This is a critical step to account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument's optical components. The background spectrum is stored in the instrument's software and automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform by the instrument's software to generate the final IR spectrum (transmittance or absorbance vs. wavenumber in cm⁻¹).

-

Post-Measurement Cleaning: After the measurement is complete, thoroughly clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

In-Depth Spectral Analysis

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The following analysis dissects the major peaks and their structural origins.

The Carbonyl (C=O) Stretching Vibration

The most prominent and diagnostic peak in the spectrum is the carbonyl stretch. For saturated cyclic ketones (e.g., cyclohexanone), this absorption typically appears around 1715 cm⁻¹.[2] However, in this compound, the carbonyl group is conjugated with a C=C double bond. This conjugation delocalizes the π-electrons, reducing the double-bond character of the C=O bond and lowering its vibrational frequency. Consequently, the C=O stretching band for this α,β-unsaturated ketone is expected to appear in the range of 1685-1665 cm⁻¹ .[2] This strong, sharp absorption is a definitive indicator of the conjugated ketone functionality.

The Alkene (C=C) Stretching Vibration

The C=C double bond, also part of the conjugated system, gives rise to a stretching vibration. In isolated alkenes, this peak is typically found around 1650 cm⁻¹. Due to conjugation with the carbonyl group, the C=C stretching absorption in this molecule is expected to be of medium intensity and appear in the region of 1640-1600 cm⁻¹ .

C-H Stretching Vibrations

The region between 3100 and 2800 cm⁻¹ is dominated by C-H stretching vibrations. A key diagnostic feature is the distinction between C-H bonds on sp²-hybridized (alkene) and sp³-hybridized (alkane) carbons.[3]

-

=C-H (sp²) Stretch: The stretching of the C-H bond on the alkene carbon (at the C3 position) is expected to appear as a weak to medium intensity peak just above 3000 cm⁻¹, typically in the 3100-3020 cm⁻¹ range.[3]

-

-C-H (sp³) Stretches: The stretching vibrations of the C-H bonds in the methyl and methylene groups of the cyclohexane ring will produce strong, sharp absorptions just below 3000 cm⁻¹, generally in the 2980-2850 cm⁻¹ range. Multiple peaks are expected in this region due to the symmetric and asymmetric stretching modes of the CH₃ and CH₂ groups.

The Fingerprint Region (1500-600 cm⁻¹)

This region contains a complex series of absorptions arising from C-H bending vibrations (scissoring, rocking, wagging, and twisting) and C-C single bond stretching vibrations. While individual peak assignment can be challenging, certain features are noteworthy:

-

CH₂ and CH₃ Bending: Expect prominent peaks around 1465 cm⁻¹ (CH₂ scissoring) and 1380-1365 cm⁻¹ (CH₃ symmetric and asymmetric bending). The presence of a gem-dimethyl group at the C4 position often leads to a characteristic splitting of the CH₃ bending band.

-

=C-H Bending: The out-of-plane bending of the alkene C-H bond can provide information about the substitution pattern of the double bond. For a trisubstituted alkene, a medium to strong absorption is expected in the 840-800 cm⁻¹ region.

Data Presentation and Visualization

Summary of Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100-3020 | Medium-Weak | ν(=C-H) | Alkene C-H |

| 2980-2850 | Strong | ν(-C-H) | Alkane C-H (CH₃, CH₂) |

| 1685-1665 | Strong | ν(C=O) | α,β-Unsaturated Ketone |

| 1640-1600 | Medium | ν(C=C) | Conjugated Alkene |

| ~1465 | Medium | δ(CH₂) | Methylene Scissoring |

| 1380-1365 | Medium | δ(CH₃) | Methyl Bending |

| 840-800 | Medium-Strong | δ(=C-H) oop | Alkene C-H Out-of-Plane Bend |

Note: ν = stretching, δ = bending, oop = out-of-plane. Intensities are approximate and can vary.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

Caption: Workflow for ATR-FTIR analysis of this compound.

Conclusion

The infrared spectrum of this compound provides a clear and detailed confirmation of its molecular structure. The positions of the key absorption bands, particularly the conjugated carbonyl stretch around 1685-1665 cm⁻¹ and the C=C stretch near 1640-1600 cm⁻¹, are highly diagnostic of the α,β-unsaturated ketone system. Further corroboration is provided by the distinct stretching vibrations of sp² and sp³ C-H bonds. This guide demonstrates that a systematic approach to spectral acquisition and interpretation, grounded in the fundamental principles of molecular vibrations, allows for the confident structural elucidation of organic molecules. For professionals in research and development, mastering these analytical techniques is crucial for ensuring the identity, purity, and quality of chemical compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-. National Institute of Standards and Technology. [Link]

-

Ashenhurst, J. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Nandiyanto, A. B. D., et al. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

PubChem. 2-Cyclohexen-1-ol, 2,4,4-trimethyl-. National Center for Biotechnology Information. [Link]

-

ResearchGate. α, β-unsaturated ketone structure. [Link]

-

LibreTexts Chemistry. 12.7: Interpreting Infrared Spectra. [Link]

-

Illmann, N., et al. Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics. [Link]

-

Larkin, P. J. Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Fortenberry, R. C. Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. MDPI. [Link]

-

YouTube. FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

ResearchGate. (PDF) α,β-Unsaturated ketones based on allobetulone. [Link]

-

National Toxicology Program. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone. [Link]

-

NIST Chemistry WebBook. 2-Cyclohexen-1-one, 3-methyl-. National Institute of Standards and Technology. [Link]

-

NIST Chemistry WebBook. 2-Cyclohexen-1-one, 4,4,6-trimethyl-. National Institute of Standards and Technology. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2,4,4-Trimethylcyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry of 2,4,4-trimethylcyclohex-2-en-1-one (C₉H₁₄O, Molecular Weight: 138.21 g/mol ).[1] As a Senior Application Scientist, this document is structured to deliver not just procedural steps but a deep-rooted understanding of the fragmentation pathways of this α,β-unsaturated cyclic ketone. We will explore the core principles of electron ionization (EI) mass spectrometry as applied to this molecule, predict its fragmentation patterns based on established chemical principles and data from close structural analogs, and provide a detailed experimental protocol for its analysis. This guide is intended to be a valuable resource for researchers in drug development, analytical chemistry, and related scientific fields who require a robust understanding of the mass spectral behavior of this and similar compounds.

Introduction: The Significance of this compound

This compound is a cyclic ketone with an α,β-unsaturated system. This structural motif is of interest in various fields, including fragrance chemistry and as a potential building block in organic synthesis. Understanding its mass spectral behavior is crucial for its unambiguous identification in complex matrices, for quality control, and for metabolism studies. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a powerful tool for the structural elucidation of such volatile compounds.[1] This guide will delve into the expected fragmentation of this compound under electron ionization, providing a predictive yet scientifically grounded analysis.

Predicted Mass Spectrum and Fragmentation Pathways

Upon electron ionization, the molecule will lose an electron to form a molecular ion (M⁺•) with a predicted m/z of 138.

Key Predicted Fragmentation Pathways:

-

α-Cleavage: A hallmark of ketone fragmentation, α-cleavage involves the breaking of a bond adjacent to the carbonyl group. For this compound, this can occur in two primary ways:

-

Loss of a methyl radical (•CH₃): Cleavage between the carbonyl carbon and the adjacent quaternary carbon, followed by the loss of one of the gem-dimethyl groups, would result in a fragment with a predicted m/z of 123.

-

Ring opening followed by cleavage: α-cleavage can also initiate ring opening, leading to a variety of subsequent fragmentations.

-

-

Retro-Diels-Alder (RDA) Reaction: As a cyclic enone, this compound is a candidate for a retro-Diels-Alder reaction. This pericyclic reaction involves the cleavage of the ring at two specific bonds, leading to the formation of a diene and a dienophile. In this case, it would result in the neutral loss of ethene (C₂H₄) and the formation of a radical cation with a predicted m/z of 110.

-

McLafferty-type Rearrangements: While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on a flexible chain, related hydrogen rearrangement processes can occur, leading to the elimination of neutral molecules.

-

Loss of isobutylene: A significant fragmentation pathway for compounds containing a gem-dimethyl group is the loss of isobutylene (C₄H₈), which would result in a fragment with an m/z of 82.

Comparison with an Isomer: 3,4,4-Trimethylcyclohex-2-en-1-one

The NIST Mass Spectrometry Data Center provides data for the isomer 3,4,4-trimethylcyclohex-2-en-1-one. Its mass spectrum shows significant peaks at m/z 96 (base peak), 95, and 110 .[2] The presence of the m/z 110 peak in the isomer's spectrum lends strong support to the proposed retro-Diels-Alder fragmentation pathway for our target molecule. The base peak at m/z 96 in the isomer is likely due to a different preferred fragmentation pathway influenced by the position of the methyl group. For this compound, we can anticipate a different base peak, potentially arising from α-cleavage or the RDA reaction.

Predicted Major Fragment Ions for this compound:

| m/z | Predicted Identity | Proposed Fragmentation Pathway |

| 138 | [C₉H₁₄O]⁺• | Molecular Ion |

| 123 | [M - CH₃]⁺ | α-Cleavage (loss of a methyl radical) |

| 110 | [M - C₂H₄]⁺• | Retro-Diels-Alder Reaction |

| 95 | [C₇H₁₁]⁺ | Subsequent fragmentation of the m/z 110 ion |

| 82 | [M - C₄H₈]⁺• | Loss of isobutylene |

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocol: GC-MS Analysis

This section outlines a robust, self-validating protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as hexane or ethyl acetate.

-

Working Solutions: Create a series of working solutions by serial dilution of the stock solution to establish a calibration curve for quantitative analysis.

-

Sample Extraction (if necessary): For analysis in complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) should be employed to isolate the analyte and remove interfering substances.

GC-MS Instrumentation and Parameters

Gas Chromatograph (GC):

-

Column: A non-polar or mid-polar capillary column is recommended. A common choice would be a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet: Split/splitless injector. For trace analysis, splitless mode is preferred.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C. (This program should be optimized based on the specific instrument and sample matrix.)

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: At least 2 scans/second.

Data Acquisition and Analysis

-

Acquire data in full scan mode to obtain the complete mass spectrum.

-

For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring the characteristic fragment ions identified in the full scan spectrum.

-

Process the data using the instrument's software to identify the peak corresponding to this compound and to analyze its mass spectrum.

Experimental Workflow Diagram

Caption: A typical workflow for the GC-MS analysis of this compound.

Conclusion

This guide has provided a detailed theoretical framework for understanding the mass spectrometry of this compound. By applying established principles of fragmentation for ketones and cyclic enones, we have predicted the major fragmentation pathways and the key diagnostic ions that would be observed in its electron ionization mass spectrum. The provided GC-MS protocol offers a robust starting point for the reliable analysis of this compound. While the absence of a publicly available experimental spectrum necessitates a predictive approach, the principles and comparative data presented here offer a strong foundation for researchers and professionals working with this and structurally related molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]

-

NIST. (n.d.). 3,4,4-Trimethylcyclohex-2-en-1-one. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 23, 2024, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 2,4,4-Trimethylcyclohex-2-en-1-one

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,4,4-Trimethylcyclohex-2-en-1-one, a cyclic ketone of interest to researchers in organic synthesis, natural products chemistry, and drug development. This document moves beyond a simple recitation of data points to offer insights into the structural nuances that dictate these properties and the experimental methodologies used for their determination. As an α,β-unsaturated ketone, this compound presents a unique combination of steric and electronic features that are critical to its reactivity and potential applications. Understanding its fundamental physical characteristics is paramount for its effective use in a research and development setting.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a substituted cyclohexenone with a molecular formula of C₉H₁₄O.[1] The strategic placement of three methyl groups on the cyclohexene ring significantly influences its chemical behavior.

Caption: A standardized workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Rationale: Accurate weighing is crucial for determining the concentration, although for routine ¹H NMR, a precise concentration is often not necessary.

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar compounds.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, Benzene-d₆) to the vial.

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Rationale: A clean NMR tube is essential to prevent contamination and signal distortion.

-

Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Rationale: The spectrometer's automated procedures will ensure the sample is correctly positioned in the magnetic field.

-

Insert the NMR tube into the spectrometer's sample holder.

-

Rationale: Locking on the deuterium signal of the solvent provides a stable magnetic field. Shimming optimizes the homogeneity of the magnetic field across the sample, leading to sharp, well-resolved peaks.

-

Lock the spectrometer on the deuterium signal of the solvent and perform shimming procedures according to the instrument's software.

-

Rationale: Standard acquisition parameters are usually sufficient for a routine ¹H NMR spectrum.

-

Set up the ¹H NMR experiment with appropriate parameters (e.g., number of scans, acquisition time, relaxation delay).

-

Acquire the free induction decay (FID).

-

-

Data Processing and Analysis:

-

Rationale: The raw FID data must be mathematically processed to generate the frequency-domain spectrum.

-

Apply a Fourier transform to the FID.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Rationale: The area under each peak is proportional to the number of protons it represents.

-

Integrate all peaks in the spectrum.

-

Rationale: Referencing the spectrum to a known standard (e.g., residual solvent peak or an internal standard like TMS) allows for accurate comparison of chemical shifts.

-

Reference the spectrum. For CDCl₃, the residual CHCl₃ peak is at 7.26 ppm.

-

Analyze the spectrum to determine the chemical shifts, integration values, and coupling patterns to confirm the structure of this compound.

-

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards: [1] Table 3: GHS Hazard Information [1]

| Pictogram | Signal Word | Hazard Statement |

|---|---|---|

| Warning | H227: Combustible liquid | |

| Warning | H315: Causes skin irritation | |

| Warning | H319: Causes serious eye irritation |

| | Warning | H335: May cause respiratory irritation |

Precautionary Statements:

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. [1]Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. [1]Keep away from heat, sparks, and open flames. [1]In case of contact with skin or eyes, rinse immediately with plenty of water. [1]

Conclusion

This compound is a valuable building block in organic chemistry. This guide has provided a detailed account of its core physical and chemical characteristics, with a strong emphasis on the practical application of this knowledge in a laboratory setting. While a comprehensive set of experimentally determined physical constants remains to be fully documented in the literature, the available spectroscopic and computational data, coupled with the provided experimental protocols and safety information, offer a solid foundation for researchers and drug development professionals working with this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

Sources

Isomers of trimethylcyclohexenone

An In-depth Technical Guide to the Isomers of Trimethylcyclohexenone

Abstract

The trimethylcyclohexenone scaffold (C₉H₁₄O) represents a fascinating and functionally diverse class of cyclic ketones. While sharing a common molecular formula, the various positional isomers of trimethylcyclohexenone exhibit distinct physicochemical properties, spectroscopic signatures, and industrial applications. This technical guide provides a comprehensive exploration of these isomers, with a primary focus on the industrially significant 3,5,5-trimethyl-2-cyclohexen-1-one (α-isophorone) and its key counterparts. We will delve into the synthesis, characterization, and comparative analysis of these compounds, offering field-proven insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this chemical family for applications ranging from polymer synthesis to medicinal chemistry.

The Central Role of Isomerism in Chemical Science

Isomerism, the phenomenon where molecules possess the same molecular formula but different atomic arrangements, is a cornerstone of organic chemistry.[1] These structural variations can be subtle, yet they often lead to profound differences in physical, chemical, and biological properties.[1] In the pharmaceutical industry, for instance, one isomer of a drug may be a potent therapeutic agent while another is inactive or even toxic.[2] The case of Thalidomide, where the (R)-enantiomer is sedative and the (S)-enantiomer is teratogenic, remains a stark reminder of the critical importance of isomeric purity.[2]

This guide focuses on the positional isomers of trimethylcyclohexenone, where the placement of three methyl groups and the position of the endocyclic double bond on the cyclohexenone ring create a set of unique chemical entities. Understanding their distinct characteristics is paramount for controlling reaction outcomes, purifying products, and harnessing their specific functionalities in drug design and materials science.

The Isomeric Landscape of Trimethylcyclohexenone

The molecular formula C₉H₁₄O gives rise to several positional isomers of trimethylcyclohexenone. The location of the methyl groups and the unsaturation relative to the ketone functionality dictates the isomer's identity and reactivity. The most prominent and well-studied of these is α-isophorone.

Caption: Key positional isomers of trimethylcyclohexenone.

In-Depth Profile: 3,5,5-Trimethyl-2-cyclohexen-1-one (α-Isophorone)

α-Isophorone (CAS 78-59-1) is an α,β-unsaturated cyclic ketone that stands as the most commercially significant isomer.[3][4] It is a colorless to yellowish liquid with a characteristic peppermint-like odor.[3]

Causality in Synthesis: The Aldol Condensation Pathway

The industrial production of isophorone is a classic example of base-catalyzed self-condensation of acetone, a process that provides a clear illustration of fundamental organic reactions. The choice of reaction conditions is critical to maximizing the yield of the desired α-isomer.

The synthesis proceeds through a multi-step aldol condensation process:

-

Dimerization: Two molecules of acetone condense to form diacetone alcohol.

-

Dehydration: Diacetone alcohol readily dehydrates to form mesityl oxide.

-

Michael Addition & Cyclization: A third molecule of acetone (as its enolate) attacks mesityl oxide via a Michael addition. This is the key step where the carbon skeleton is assembled. The subsequent intramolecular aldol condensation and dehydration lead to the formation of the stable, conjugated α-isophorone.

This pathway is favored because it leads to a thermodynamically stable α,β-unsaturated ketone system. The β-isomer is often a minor byproduct.[5][6]

Caption: Industrial synthesis pathway of α-isophorone from acetone.

Physicochemical and Spectroscopic Properties

The properties of α-isophorone are well-documented, making it a reliable solvent and chemical intermediate.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O | [3] |

| Molar Mass | 138.21 g/mol | [3] |

| Boiling Point | 215.3 °C | [3] |

| Density | 0.9255 g/cm³ | [3] |

| Solubility in Water | 1.2 g/100 mL | [3] |

| Flash Point | 84 °C | [3] |

| IR C=O Stretch (cm⁻¹) | ~1665-1685 | [7] |

| ¹H NMR (ppm) | Vinyl H: ~5.8; Methyls: ~1.0, ~1.7 | [8] |

| ¹³C NMR (ppm) | C=O: ~200; C=C: ~125, ~160 | [8] |

Note: Spectroscopic values are approximate and depend on the solvent and instrument.

Field-Proven Applications

The utility of α-isophorone is twofold, stemming from its physical properties as a solvent and its chemical reactivity as a synthetic precursor.

-

High-Performance Solvent: Its high boiling point and excellent solvency for resins, polymers, fats, and oils make it a preferred choice in the manufacturing of paints, lacquers, and adhesives.[4]

-

Chemical Intermediate: It serves as a crucial starting material for the synthesis of other valuable compounds, including isophorone diamine (IPDA) and isophorone diisocyanate (IPDI), which are monomers for producing high-performance polyurethanes and polyamides.[4]

A Comparative Look at Key Trimethylcyclohexenone Isomers

While α-isophorone dominates commercially, other isomers possess unique structural features that are important to recognize for analytical and synthetic purposes.

β-Isophorone (3,5,5-Trimethyl-3-cyclohexen-1-one)

β-Isophorone is the most common isomeric impurity found in commercial α-isophorone.[5][6] It is a non-conjugated ketone, a structural difference that dramatically alters its properties. This lack of conjugation results in:

-

Higher Carbonyl Stretching Frequency: The C=O bond in β-isophorone will absorb at a higher wavenumber (~1715 cm⁻¹) in the IR spectrum compared to the conjugated α-isomer.[8][9]

-

Different UV Absorbance: It lacks the strong UV absorbance characteristic of the α,β-unsaturated system in α-isophorone.

-

Thermodynamic Instability: It can be isomerized to the more stable α-isophorone under basic or acidic conditions.[6]

Other Notable Positional Isomers

Several other isomers are cataloged in chemical databases, each with a distinct substitution pattern.

| Isomer | CAS Number | Key Structural Feature | Reference |

| 2,4,4-Trimethylcyclohex-2-en-1-one | 13395-71-6 | Gem-dimethyl group at C4, adjacent to the double bond. | [10] |

| 2,6,6-Trimethyl-2-cyclohexen-1-one | 20013-73-4 | Gem-dimethyl group at C6, adjacent to the carbonyl. | [11] |

| 4,4,6-Trimethyl-2-cyclohexen-1-one | 13395-73-8 | Gem-dimethyl group at C4 and a single methyl at C6. | [12] |

These isomers are less common but are crucial to identify in complex reaction mixtures or natural product isolates. Their differentiation relies heavily on meticulous spectroscopic analysis, particularly 2D NMR techniques, to establish the precise connectivity of the methyl groups and protons on the cyclohexenone ring.

Spectroscopic Differentiation: A Self-Validating Workflow

Distinguishing between trimethylcyclohexenone isomers is a common analytical challenge. A systematic, multi-technique approach provides a self-validating system for confident identification.

Caption: Logical workflow for the spectroscopic identification of isomers.

This workflow ensures that data from multiple orthogonal techniques are used to build a conclusive identification, which is the hallmark of a trustworthy analytical protocol. The mass spectrum confirms the molecular weight, the IR spectrum broadly classifies the ketone as conjugated or non-conjugated, and NMR provides the definitive structural evidence.

Significance in Drug Discovery and Development

The cyclohexenone ring is a "privileged scaffold" in medicinal chemistry. Its presence in numerous natural products with biological activity highlights its potential. The α,β-unsaturated ketone moiety is a key feature, acting as a Michael acceptor that can covalently bind to nucleophilic residues (like cysteine) in target proteins.[13]

While specific trimethylcyclohexenone isomers are not widely developed as drugs themselves, their role as versatile synthetic intermediates is significant. They provide a robust framework that can be elaborated to access more complex molecular architectures. In this context, the ability to selectively synthesize and purify a single isomer is not just an academic exercise—it is a regulatory and safety imperative. Early integration of ADME (Absorption, Distribution, Metabolism, and Excretion) and DMPK (Drug Metabolism and Pharmacokinetics) studies is crucial for any compound family being considered for therapeutic development.[14]

Detailed Experimental Protocols

The following protocols describe standard methodologies for the characterization of trimethylcyclohexenone isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate volatile isomers and confirm their molecular weight and fragmentation patterns.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the isomer mixture in a volatile solvent like dichloromethane or ethyl acetate.[8]

-

Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5 or equivalent) coupled to a mass spectrometer.[8]

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Compare retention times and mass spectra against reference standards or spectral libraries for identification. The molecular ion peak (M⁺) should be observed at m/z 138.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the precise chemical structure by mapping the environment of all hydrogen and carbon nuclei.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[8]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[8]

-

¹H NMR Acquisition: Perform a standard single-pulse experiment with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain a spectrum showing all carbon signals with their multiplicity.

-

Data Analysis: Integrate proton signals and analyze chemical shifts and coupling constants to determine the connectivity. Use 2D NMR (e.g., COSY, HSQC) for unambiguous assignment of complex structures.

-

Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups, particularly the carbonyl (C=O) and carbon-carbon double bond (C=C).

-

Methodology:

-

Sample Preparation: For a liquid sample, place a single drop between two salt plates (NaCl or KBr) to create a thin film. For an Attenuated Total Reflectance (ATR) setup, place a drop directly on the crystal.

-

Instrumentation: Acquire the spectrum on an FTIR spectrometer.

-

Data Acquisition: Scan the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).[7]

-

Data Analysis: Identify the characteristic absorption bands. A strong peak at ~1665-1685 cm⁻¹ indicates a conjugated ketone (C=O stretch), while a peak around 1715 cm⁻¹ suggests a non-conjugated ketone.[7][9] The C=C stretch will appear around 1600-1650 cm⁻¹.

-

Conclusion and Future Outlook

The isomers of trimethylcyclohexenone, led by the industrially vital α-isophorone, represent a well-understood yet continually relevant class of molecules. This guide has provided a framework for their synthesis, comparative properties, and analytical differentiation, grounded in established chemical principles. The provided protocols offer a self-validating system for researchers to confidently identify and characterize these isomers.

Looking forward, the application of the trimethylcyclohexenone scaffold as a synthetic intermediate in medicinal chemistry remains an area of active interest. The development of novel, stereoselective synthetic routes to access the less common isomers could unlock new chemical space for the design of targeted therapeutics and advanced materials.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Stereoisomers of 1,2,3-Trimethylcyclohexane.

- Benchchem. (n.d.). A Spectroscopic Showdown: Unveiling the Isomers of Methylcyclohexanone.

- Human Metabolome Database. (2023). Showing metabocard for (±)-2,2,6-Trimethylcyclohexanone (HMDB0033794).

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 3,3,5-Trimethylcyclohexanone.

- FooDB. (2010). Showing Compound 4-(2,6,6-Trimethylcyclohex-1-enyl)but-2-en-4-one (FDB010416).

- The Good Scents Company. (n.d.). 2,6,6-trimethyl-2-cyclohexen-1-one, 20013-73-4.

- YouTube. (2023). Total number of position isomers of trimethyl cyclohexane are.

- NIST WebBook. (n.d.). trans-1,3,5-Trimethylcyclohexene.

- The Good Scents Company. (n.d.). 4,4,6-trimethyl-2-cyclohexen-1-one, 13395-73-8.

- Wikipedia. (n.d.). Isophorone.

- NIST WebBook. (n.d.). Cyclohexanone, 2,2,6-trimethyl-.

- PubMed Central. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.

- PubChem. (n.d.). Isophorone.

- PubChem. (n.d.). 2-Cyclohexen-1-one, 3,4,4-trimethyl-.

- FooDB. (2010). Showing Compound 2,2,6-Trimethylcyclohexanone (FDB012038).

- PMC. (n.d.). A review of drug isomerism and its significance.

- PENPET. (n.d.). Isophorone - High purity solvent from the manufacturer.

- ResearchGate. (2019). (PDF) Stereochemistry of Drugs.

- YouTube. (2025). Can IR Spectroscopy Distinguish Isomers?.

- ResearchGate. (2025). Identification by GC—MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils.

- WuXi AppTec. (2025). Integrating DMPK Early in Drug Development: A Strategic Imperative for Success.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667).

- The Good Scents Company. (n.d.). isophorone 3,5,5-trimethylcyclohex-2-en-1-one.

- Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis.

- Unknown. (n.d.). Infrared Spectroscopy.

- YouTube. (2023). Synthesis Challenge: from Cyclohexanone to a Complex Alcohol.

- MDPI. (n.d.). The Production of Isophorone.

- NIST WebBook. (n.d.). Cyclohexane, 1,3,5-trimethyl-, (1α,3α,5α)-.

- Solubility of Things. (n.d.). Case Studies of Isomers: Examples from Pharmaceuticals.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isophorone - Wikipedia [en.wikipedia.org]

- 4. Isophorone - High purity solvent from the manufacturer PENPET [penpet.com]

- 5. Isophorone | C9H14O | CID 6544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. This compound | C9H14O | CID 5086912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,6,6-trimethyl-2-cyclohexen-1-one, 20013-73-4 [thegoodscentscompany.com]

- 12. 4,4,6-trimethyl-2-cyclohexen-1-one, 13395-73-8 [thegoodscentscompany.com]

- 13. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. blog.crownbio.com [blog.crownbio.com]

Methodological & Application

Synthesis of 2,4,4-Trimethylcyclohex-2-en-1-one from isophorone

Application Note: Synthetic Transformations of Isophorone

Focus: A Detailed Protocol for the Weitz-Scheffer Epoxidation of Isophorone

Introduction and Scientific Context

Isophorone (3,5,5-trimethylcyclohex-2-en-1-one) is a cornerstone industrial chemical, valued both as a high-boiling-point solvent and as a versatile precursor for a multitude of chemical products, including specialty polymers like polyurethanes.[1][2] Its synthesis from the base-catalyzed self-condensation of acetone is a well-established industrial process.[3] The inherent reactivity of its α,β-unsaturated ketone moiety makes isophorone an ideal starting material for various synthetic transformations.[2]

This document provides a detailed, research-grade protocol for a key transformation of isophorone: its epoxidation to isophorone oxide. This reaction serves as an exemplary case study in the selective modification of isophorone's structure.

It is important to distinguish the starting material, 3,5,5-trimethylcyclohex-2-en-1-one (Isophorone) , from a structural isomer, 2,4,4-trimethylcyclohex-2-en-1-one . A direct, single-step conversion from isophorone to the latter is not a simple isomerization but a complex skeletal rearrangement involving methyl group migration. Such transformations are not readily found in established scientific literature as straightforward, high-yield procedures. Therefore, this application note focuses on the robust and well-documented epoxidation reaction to demonstrate a practical and reliable synthetic protocol starting from isophorone, in line with the highest standards of scientific integrity and reproducibility.

Reaction Principle: The Weitz-Scheffer Epoxidation

The conversion of isophorone to isophorone oxide is achieved via a nucleophilic epoxidation, specifically the Weitz-Scheffer reaction. This method is particularly effective for α,β-unsaturated carbonyl compounds. The core mechanism involves the following steps:

-

Generation of the Nucleophile: A base, in this case, sodium hydroxide (NaOH), deprotonates hydrogen peroxide (H₂O₂) to form the hydroperoxide anion (HOO⁻). This anion is a potent nucleophile.

-

Michael Addition: The hydroperoxide anion performs a conjugate (Michael-type) 1,4-addition to the α,β-unsaturated ketone system of isophorone. This attack occurs at the β-carbon, leading to the formation of an intermediate enolate.

-

Intramolecular Cyclization: The enolate intermediate then undergoes an intramolecular nucleophilic substitution. The oxygen anion of the enolate attacks the adjacent oxygen atom of the hydroperoxide group, forming a three-membered epoxide ring and displacing a hydroxide ion (OH⁻) as the leaving group.

This sequence allows for the efficient and selective formation of the epoxide at the site of the original carbon-carbon double bond.

Caption: Mechanism of the base-catalyzed epoxidation of Isophorone.

Detailed Experimental Protocol

This protocol is adapted from a robust and verified procedure published in Organic Syntheses, ensuring high reliability and reproducibility.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |

| Isophorone (0.4 mol) | Technical | Sigma-Aldrich | 78-59-1 | Should be reasonably pure. |

| Hydrogen Peroxide, 30% aq. (1.2 mol) | ACS Reagent | Fisher Scientific | 7722-84-1 | Caution! Strong oxidizer. |

| Sodium Hydroxide, 6N aq. (0.2 mol) | Volumetric Standard | J.T. Baker | 1310-73-2 | Corrosive. |

| Methanol | ACS Grade | EMD Millipore | 67-56-1 | Flammable and toxic solvent. |

| Diethyl Ether | Anhydrous | Sigma-Aldrich | 60-29-7 | Extremely flammable; forms peroxides. |

| Magnesium Sulfate | Anhydrous | Acros Organics | 7487-88-9 | Drying agent. |

| Deionized Water | 7732-18-5 | Used for reaction quench and washing. |

Equipment Setup

-

1-Liter, three-necked round-bottom flask

-

Mechanical stirrer with a PTFE paddle

-

Pressure-equalizing dropping funnel (100 mL)

-

Low-temperature thermometer (-20 to 100 °C)

-

Ice-water bath and a cold-water bath

-

Separatory funnel (1 L)

-

Distillation apparatus (Vigreux column, condenser, receiving flask)

-

Vacuum source for distillation

Step-by-Step Synthesis Procedure

-

Reaction Setup and Initial Cooling:

-

In the 1-L, three-necked flask, combine 55.2 g (0.4 mol) of isophorone, 115 mL (approx. 1.2 mol) of 30% hydrogen peroxide, and 400 mL of methanol.[4]

-

Causality: Methanol is selected as the solvent because it ensures the miscibility of the aqueous hydrogen peroxide and the organic isophorone, creating a homogeneous reaction medium.

-

Equip the flask with the mechanical stirrer, dropping funnel, and thermometer.

-

Cool the flask contents to 15°C using an ice-water bath.

-

Causality: The reaction is exothermic. Starting at a controlled, cool temperature is critical to prevent a runaway reaction upon addition of the base catalyst.[4]

-

-

Catalyst Addition:

-

Charge the dropping funnel with 33 mL (0.2 mol) of 6N aqueous sodium hydroxide.

-

Add the NaOH solution dropwise to the stirred reaction mixture over a period of approximately 1 hour.

-

During the addition, carefully maintain the internal reaction temperature between 15–20°C by switching between a cold-water bath and brief cooling with the ice-water bath as needed.[4]

-

Causality: The slow, controlled addition of the base is the most critical step. It allows for the steady generation of the hydroperoxide nucleophile while enabling efficient heat dissipation, ensuring both safety and optimal reaction conditions.

-

-

Reaction Completion:

-

After the addition is complete, remove the cooling bath.

-

Continue to stir the mixture for an additional 3 hours, maintaining the temperature between 20–25°C (ambient temperature).[4]

-

Causality: This period allows the reaction to proceed to completion, maximizing the conversion of the starting material to the desired epoxide product.

-

-

Work-up and Extraction:

-

Pour the reaction mixture into 500 mL of water in a large beaker or flask. This step quenches the reaction and dilutes the components.

-

Transfer the resulting mixture to a 1-L separatory funnel and extract with two 400-mL portions of diethyl ether.[4]

-

Causality: Diethyl ether is an effective solvent for extracting the organic product (isophorone oxide) from the aqueous phase, which contains methanol, salts, and unreacted peroxide. Two extractions ensure efficient recovery.

-

Combine the ether extracts and wash them with water to remove any residual water-soluble impurities.

-

Dry the combined ether solution over anhydrous magnesium sulfate. Swirl and let it stand for 15-20 minutes, then filter to remove the drying agent.

-

-

Purification by Vacuum Distillation:

-

Remove the bulk of the diethyl ether by distillation at atmospheric pressure using a 30-cm Vigreux column. Caution: Perform this in a well-ventilated fume hood, away from ignition sources.

-

Once the ether is removed, distill the remaining liquid under reduced pressure.

-

Collect the fraction boiling at 70–73°C / 5 mmHg . This is the pure isophorone oxide.[4]

-

Causality: Vacuum distillation is necessary because isophorone oxide has a high boiling point and may be sensitive to thermal degradation at atmospheric pressure. This technique allows for distillation at a much lower temperature, preserving the integrity of the product.

-

Visualization of the Experimental Workflow

Caption: Step-by-step workflow for the synthesis of isophorone oxide.

Expected Results and Data Summary

| Parameter | Value | Reference |

| Starting Material | 55.2 g Isophorone (0.4 mol) | [4] |

| Yield | 43.0 – 44.5 g (70–72%) | [4] |

| Boiling Point | 70–73 °C at 5 mmHg | [4] |

| Refractive Index (n²⁵D) | 1.4500 – 1.4510 | [4] |

| Appearance | Colorless liquid |

Safety and Hazard Management

All procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.

-

Hydrogen Peroxide (30%): A strong oxidizing agent that can cause severe skin burns and eye damage. Avoid contact with skin and eyes. Do not mix with flammable materials.

-

Sodium Hydroxide (6N): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Can cause damage to organs (optic nerve).

-

Diethyl Ether: Extremely flammable. May form explosive peroxides upon standing. Keep away from heat, sparks, and open flames. Ensure containers are tightly sealed.

-

Isophorone: Combustible liquid and causes skin and eye irritation. May cause respiratory irritation.[5]

Waste Disposal: Aqueous waste should be neutralized before disposal. Organic waste containing methanol and ether must be collected in a designated, labeled solvent waste container for proper disposal according to institutional guidelines.

References

-

The Production of Isophorone. (2023). MDPI. [Link]

-

Isophorone - Wikipedia. (n.d.). Wikipedia. [Link]

-

4,4-dimethyl-2-cyclohexen-1-one. (n.d.). Organic Syntheses. [Link]

-

The Production of Isophorone. (2023). ResearchGate. [Link]

-

Isophorone oxide. (n.d.). Organic Syntheses. [Link]

-

Isophorone - Solubility of Things. (n.d.). Solubility of Things. [Link]

-

This compound. (n.d.). PubChem. [Link]

Sources

Application Notes and Protocols for 2,4,4-Trimethylcyclohex-2-en-1-one as a Fragrance Ingredient

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Olfactory Potential of 2,4,4-Trimethylcyclohex-2-en-1-one

This compound (CAS No. 13395-71-6) is a cyclic ketone that has garnered interest within the fragrance industry for its unique aromatic profile.[1][2] As a member of the trimethylcyclohexenone family of isomers, it shares a structural kinship with well-known fragrance molecules derived from isophorone.[3] This document serves as a comprehensive technical guide for researchers and developers, providing in-depth application notes and validated protocols for the analysis, synthesis, and evaluation of this compound as a fragrance ingredient. Our focus is to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and reproducible experimental framework.

This guide will navigate through the physicochemical properties, olfactory characteristics, and safety considerations of this compound. Furthermore, we will present detailed protocols for its quality control using gas chromatography, its sensory evaluation, and a plausible synthetic route.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a fragrance ingredient is fundamental to its application in various formulations. This compound is a combustible liquid with the molecular formula C₉H₁₄O.[1] A summary of its key properties is presented in Table 1.

| Property | Value | Source |